![molecular formula C10H12N4S B2670321 5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-amine CAS No. 68838-42-6](/img/structure/B2670321.png)
5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Research has demonstrated the protonation of polysubstituted 1,2,4-triazoles, exploring structural aspects of hexabromotellurate salts derived from triazole compounds. This study is significant for understanding the molecular design and synthetic strategies of triazole systems, highlighting the synthetic approach for 3-[(carboxymethyl)sulfanyl]-4-phenyl-5-phenylamino-4H-1,2,4-triazole via selective S-alkylation (Fizer et al., 2021).
- Another study focused on the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, highlighting a novel class of conformationally constrained, masked cysteines. This work is pivotal for exploring the diverse applications of sulfur-functionalized compounds in medicinal chemistry and drug design (Clerici et al., 1999).
Potential Applications
- The synthesis of triazolo[1,5-a]triazin-7-one derivatives and highly functionalized [1,2,4]triazoles has been reported, indicating the potential for developing new materials with specific properties. The study outlines the process of achieving these compounds and suggests their utility in various scientific and industrial applications (Heras et al., 2003).
- A green one-pot synthesis approach for 3(5)-substituted 1,2,4-triazol-5(3)-amines was developed, focusing on potential antimicrobial agents. This method emphasizes the importance of environmentally friendly synthesis procedures and the exploration of new antimicrobial compounds (Beyzaei et al., 2019).
- Studies on the anti-cancer activity of metal ion complexes derived from tetrazole-triazole compounds have shown promising results against cancer cell lines. This research contributes to the ongoing efforts in cancer treatment and drug development, highlighting the potential therapeutic applications of triazole derivatives (Ghani & Alabdali, 2022).
properties
IUPAC Name |
3-(2-phenylethylsulfanyl)-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-9-12-10(14-13-9)15-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXHOHHVFVGMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.